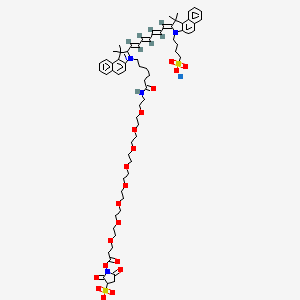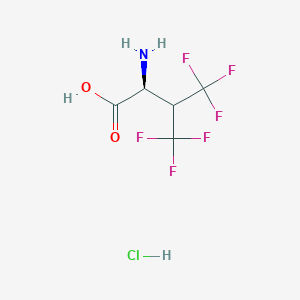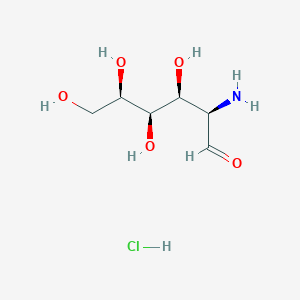
2-Amino-2-deoxy-D-gulose hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-deoxy-D-gulose hydrochloride: is a derivative of D-gulose, a sugar molecule. This compound is characterized by the presence of an amino group (-NH2) replacing a hydroxyl group (-OH) at the second carbon position of the sugar ring, and it is commonly found in its hydrochloride salt form. The molecular formula of this compound is C6H14ClNO5, and it has a molecular weight of 215.63 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-D-gulose hydrochloride typically involves the selective amination of D-gulose. One common method is the reaction of D-gulose with ammonia or an amine source under controlled conditions to replace the hydroxyl group at the second carbon with an amino group. The reaction is often carried out in the presence of a catalyst to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can produce the compound from glucose or other sugar precursors. The fermentation broth is then subjected to purification steps, including crystallization and filtration, to obtain the pure hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-deoxy-D-gulose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Amino-2-deoxy-D-gulose hydrochloride is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of glycosylated compounds and other sugar derivatives .
Biology: In biological research, this compound is used to study the metabolism and function of amino sugars in cells. It is also used in the synthesis of glycoproteins and glycolipids, which are important for cell signaling and recognition .
Medicine: It is also being investigated for its role in modulating immune responses and as a potential therapeutic agent for cancer .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products. It is also used in the synthesis of surfactants and emulsifiers .
Mecanismo De Acción
The mechanism of action of 2-Amino-2-deoxy-D-gulose hydrochloride involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The amino group allows it to participate in transamination reactions, which are crucial for the synthesis of amino sugars and other nitrogen-containing compounds. It can also modulate the activity of enzymes involved in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids .
Comparación Con Compuestos Similares
2-Amino-2-deoxy-D-glucose hydrochloride: Similar structure but derived from glucose instead of gulose.
2-Amino-2-deoxy-D-mannose hydrochloride: Derived from mannose, another sugar molecule.
2-Amino-2-deoxy-D-galactose hydrochloride: Derived from galactose, differing in the orientation of the hydroxyl group at the fourth carbon.
Uniqueness: 2-Amino-2-deoxy-D-gulose hydrochloride is unique due to its specific configuration and the presence of the amino group at the second carbon position. This configuration allows it to participate in unique biochemical pathways and reactions that are not possible with other amino sugars. Its specific properties make it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C6H14ClNO5 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6-;/m0./s1 |
Clave InChI |
CBOJBBMQJBVCMW-WBHXJHRCSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


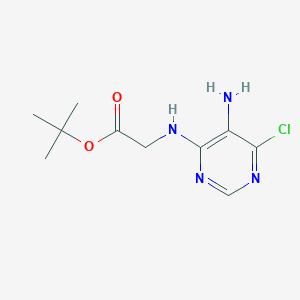
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
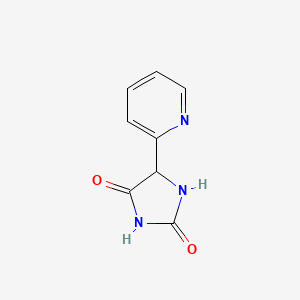





![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)

